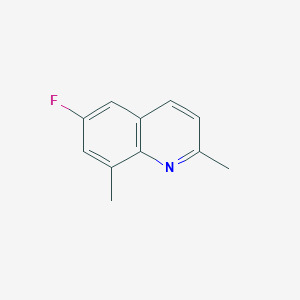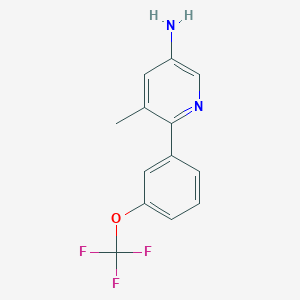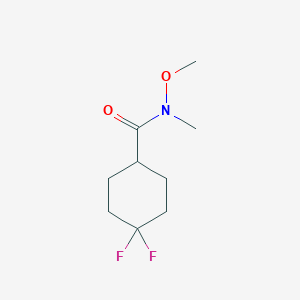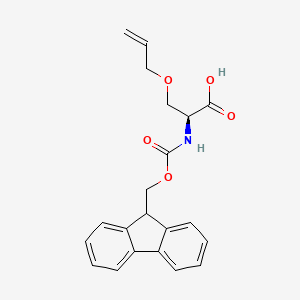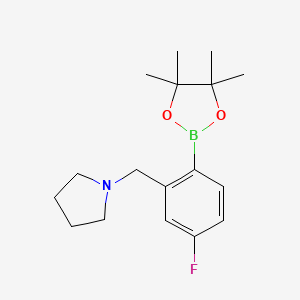
1-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine
Overview
Description
“1-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a boronic acid pinacol ester group, which is a significant reaction intermediate in organic synthesis reactions .
Synthesis Analysis
The compound is obtained through a two-step substitution reaction . The structure of the compound is verified by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound, as a boronic acid pinacol ester, has many applications in carbon-carbon coupling and carbon heterocoupling reactions . It is stable to water and air and is one of the important nucleophiles in the Suzuki reaction .Scientific Research Applications
Synthesis and Crystal Structure Analysis
- Scientific Field : Structural Chemistry .
- Summary of Application : The compound is obtained by a three-step substitution reaction . It is an important boric acid derivative .
- Methods of Application : The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .
- Results or Outcomes : The molecular structures optimized by Density Functional Theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, revealing some physicochemical properties of the compounds .
Organic Synthesis Reactions
- Scientific Field : Organic Chemistry .
- Summary of Application : Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
- Methods of Application : The title compound was designed and synthesized through a two-step substitution reaction .
- Results or Outcomes : The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction . DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the title compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the title compound .
Boron Neutron Capture Therapy
- Scientific Field : Medical Chemistry .
- Summary of Application : Boronic acid compounds, such as the title compound, have been widely used in boron neutron capture therapy .
- Methods of Application : The title compound is used as a boron carrier in boron neutron capture therapy .
- Results or Outcomes : The therapy has shown promise in cancer treatment .
Drug Transport Polymers
- Scientific Field : Pharmaceutical Chemistry .
- Summary of Application : Boronic acid compounds are used in feedback control drug transport polymers .
- Methods of Application : The title compound is incorporated into polymers that are used for drug delivery .
- Results or Outcomes : These polymers can improve the efficacy and safety of drug delivery .
Fluorescent Probes
- Scientific Field : Analytical Chemistry .
- Summary of Application : Boric acid compounds can be used as fluorescent probes .
- Methods of Application : The title compound is used to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
- Results or Outcomes : This allows for the detection and quantification of these substances .
Organic Synthesis Reactions
- Scientific Field : Organic Chemistry .
- Summary of Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the title compound, is used in organic synthesis reactions .
- Methods of Application : It is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Results or Outcomes : These reactions result in the formation of new carbon-carbon bonds .
Glycol Protection
- Scientific Field : Organic Chemistry .
- Summary of Application : Boric acid compounds are often used in glycol protection in the organic synthesis of drugs .
- Methods of Application : The title compound can be used to protect glycols during organic synthesis .
- Results or Outcomes : This allows for the synthesis of more complex organic compounds .
Asymmetric Synthesis of Amino Acids
- Scientific Field : Biochemistry .
- Summary of Application : Boric acid compounds are used in the asymmetric synthesis of amino acids .
- Methods of Application : The title compound can be used to synthesize amino acids in an asymmetric manner .
- Results or Outcomes : This allows for the production of specific enantiomers of amino acids .
Enzyme Inhibitors
- Scientific Field : Pharmacology .
- Summary of Application : Boric acid compounds are often used as enzyme inhibitors .
- Methods of Application : The title compound can be used to inhibit specific enzymes .
- Results or Outcomes : This can be used in the treatment of various diseases, including tumors and microbial infections .
Specific Ligand Drugs
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Boric acid compounds can be used as specific ligand drugs .
- Methods of Application : The title compound can be used to design specific ligand drugs .
- Results or Outcomes : These drugs can be used in the treatment of various diseases, including cancer .
Fluorine-Containing Drugs
- Scientific Field : Pharmaceutical Chemistry .
- Summary of Application : Fluorine-containing compounds are widely used in medicine .
- Methods of Application : The title compound, which contains a fluorine atom, can be used in the synthesis of fluorine-containing drugs .
- Results or Outcomes : These drugs have the advantages of high biological activity, strong stability, and drug resistance .
Amide Local Anesthetics
- Scientific Field : Anesthesiology .
- Summary of Application : Amide local anesthetics are widely used in clinical cancer surgery .
- Methods of Application : The title compound can be used in the synthesis of amide local anesthetics .
- Results or Outcomes : In vivo studies and clinical data show that the use of amide local anesthetics may be beneficial for cancer treatment .
properties
IUPAC Name |
1-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)15-8-7-14(19)11-13(15)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKWTHIXYRCDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1442665.png)
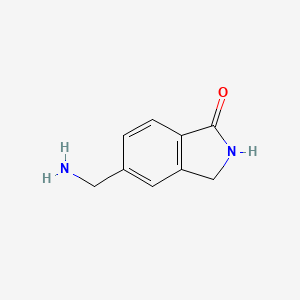

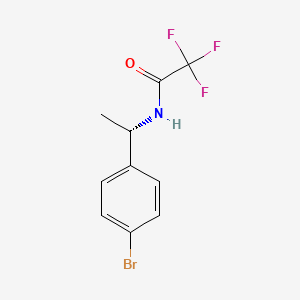
![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)
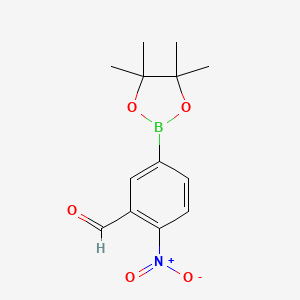

![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)

